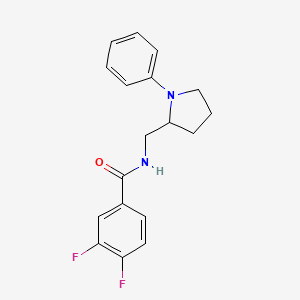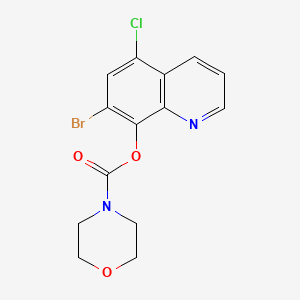
7-Bromo-5-chloroquinolin-8-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromo-5-chloroquinolin-8-yl morpholine-4-carboxylate, also known as BCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit several interesting biochemical and physiological effects.
Scientific Research Applications
Photolabile Protecting Groups
- Brominated hydroxyquinoline derivatives have been identified as effective photolabile protecting groups with high sensitivity to multiphoton excitation. These compounds offer advantages in terms of solubility, low fluorescence, and efficiency in caging biological messengers, making them suitable for in vivo applications (Fedoryak & Dore, 2002).
Synthesis of PI3K/mTOR Inhibitors
- Compounds related to the query chemical have been utilized as intermediates in the synthesis of PI3K/mTOR inhibitors. These intermediates play a crucial role in developing therapeutic agents targeting cancer and other diseases, showcasing the importance of such chemicals in medicinal chemistry (Lei et al., 2015).
Photochromic Materials
- Derivatives of bromo- and chloroquinolines have been used to create new photochromic materials. These compounds exhibit thermal and photo-induced isomerization, which can be analyzed through NMR and UV spectroscopy, suggesting their potential in creating responsive materials for various applications (Voloshin et al., 2008).
Antimycobacterial Agents
- Novel morpholine and thiomorpholine coupled with dihydroquinolines have been synthesized and found to exhibit potent antimycobacterial activity. This research suggests the potential application of related compounds in treating tuberculosis and possibly other bacterial infections (Marvadi et al., 2019).
Corrosion Inhibition
- Hydroxyquinoline derivatives, including those modified with morpholine, have shown significant anti-corrosion effects on mild steel in acidic mediums. Such compounds could be essential for developing new corrosion inhibitors for industrial applications (Douche et al., 2020).
properties
IUPAC Name |
(7-bromo-5-chloroquinolin-8-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O3/c15-10-8-11(16)9-2-1-3-17-12(9)13(10)21-14(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGYVFDQYPALAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

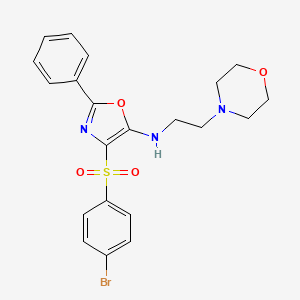
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3018088.png)
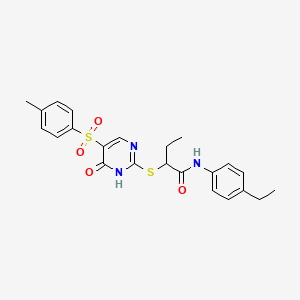
![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018092.png)
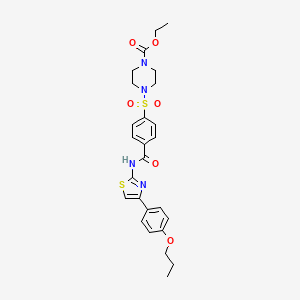
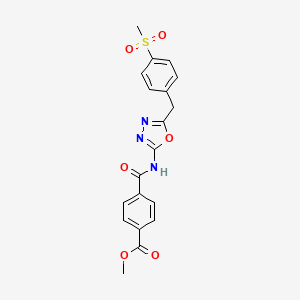
![3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone](/img/structure/B3018095.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)

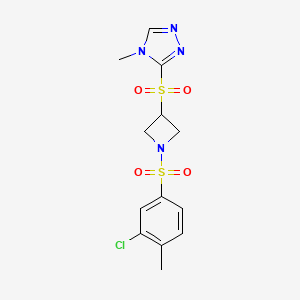
![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)
